REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15]>O>[Cl:11][C:12]1[CH:13]=[C:14]([NH:15][C:2]2[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
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78.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)O
|
Name
|
|
Quantity
|
127.6 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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The solids dissolved
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Type
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CUSTOM
|
Details
|
the solution gave a precipitate
|
Type
|
FILTRATION
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Details
|
The cooled mixture was filtered
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Type
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WASH
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Details
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the collected yellow solid was washed with cold H2 0
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Type
|
CUSTOM
|
Details
|
was dried (60° )
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=NC=CC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 g | |
YIELD: PERCENTYIELD | 93.3% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |